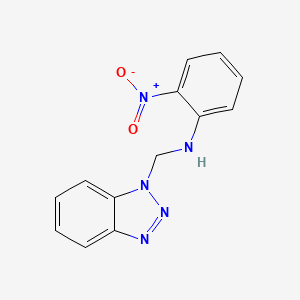
N-(1H-benzotriazol-1-ylmethyl)-2-nitroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1H-benzotriazol-1-ylmethyl)-2-nitroaniline is a chemical compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial applications. This compound is characterized by the presence of a benzotriazole ring attached to a nitroaniline moiety, which imparts unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzotriazol-1-ylmethyl)-2-nitroaniline typically involves the reaction of 2-nitroaniline with benzotriazole derivatives under specific conditions. One common method is the Mannich reaction, where 2-nitroaniline is reacted with formaldehyde and benzotriazole in the presence of an acid catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.
化学反応の分析
Types of Reactions
N-(1H-benzotriazol-1-ylmethyl)-2-nitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzotriazole moiety can undergo nucleophilic substitution reactions, where the benzotriazole ring is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic substitution reactions often require the presence of a strong base, such as sodium hydroxide, and elevated temperatures.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of 2-aminoaniline derivatives.
Substitution: Formation of various substituted benzotriazole derivatives.
科学的研究の応用
N-(1H-benzotriazol-1-ylmethyl)-2-nitroaniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as corrosion inhibitors and UV stabilizers.
作用機序
The mechanism of action of N-(1H-benzotriazol-1-ylmethyl)-2-nitroaniline involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can form π-π stacking interactions and hydrogen bonds with enzymes and receptors, modulating their activity. The nitro group can undergo redox reactions, generating reactive intermediates that can further interact with biological molecules. These interactions contribute to the compound’s biological activities, such as antimicrobial and anticancer effects.
類似化合物との比較
Similar Compounds
N-(1H-benzotriazol-1-ylmethyl)benzamide: Similar structure with a benzamide group instead of a nitroaniline moiety.
N-(1H-benzotriazol-1-ylmethyl)formamide: Contains a formamide group instead of a nitroaniline moiety.
Uniqueness
N-(1H-benzotriazol-1-ylmethyl)-2-nitroaniline is unique due to the presence of both the benzotriazole and nitroaniline groups, which impart distinct chemical and biological properties
特性
分子式 |
C13H11N5O2 |
|---|---|
分子量 |
269.26 g/mol |
IUPAC名 |
N-(benzotriazol-1-ylmethyl)-2-nitroaniline |
InChI |
InChI=1S/C13H11N5O2/c19-18(20)13-8-4-1-5-10(13)14-9-17-12-7-3-2-6-11(12)15-16-17/h1-8,14H,9H2 |
InChIキー |
SEXFXNNINSAIJM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=NN2CNC3=CC=CC=C3[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4Z)-2-(2-fluorophenyl)-4-[4-(propan-2-yl)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B11699256.png)
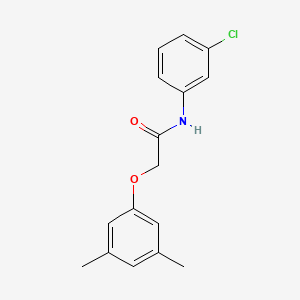
![(5E)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11699267.png)

![2-Nitro-N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydro-3-thiophenyl)amino]ethyl}benzamide](/img/structure/B11699309.png)
![(3E)-1-(2-methoxyphenyl)-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11699311.png)
![3-nitro-N-(2,2,2-trichloro-1-{[(3-chlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11699314.png)
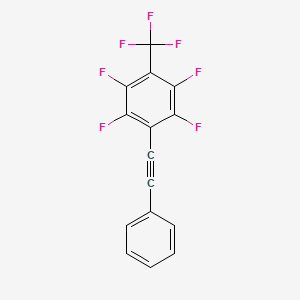
![N'-[(E)-(2,3-Dichlorophenyl)methylidene]-3-(1,2-dihydro-5-acenaphthylenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11699317.png)
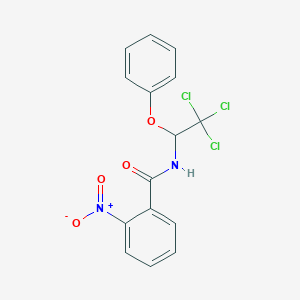
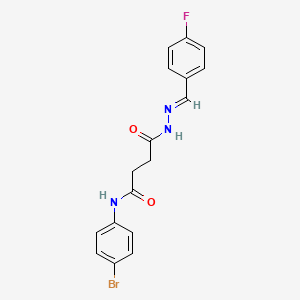
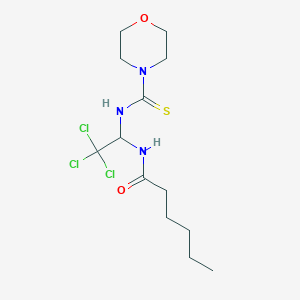
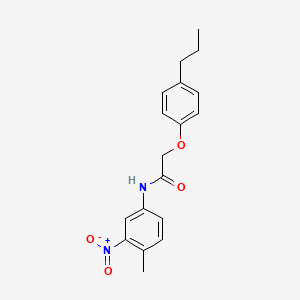
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3-iodophenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11699338.png)
